molecular formula C20H24FN5O2S B2970934 4-fluoro-N-(6-((4-(4-methylpiperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)benzamide CAS No. 1105248-60-9

4-fluoro-N-(6-((4-(4-methylpiperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)benzamide

Cat. No.: B2970934
CAS No.: 1105248-60-9
M. Wt: 417.5
InChI Key: MDWHKZFUJLPLGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-(6-((4-(4-methylpiperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)benzamide is a synthetic small molecule characterized by a pyridazine core substituted with a thioether-linked 4-oxobutyl chain bearing a 4-methylpiperazine moiety.

Properties

IUPAC Name

4-fluoro-N-[6-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]sulfanylpyridazin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN5O2S/c1-25-10-12-26(13-11-25)19(27)3-2-14-29-18-9-8-17(23-24-18)22-20(28)15-4-6-16(21)7-5-15/h4-9H,2-3,10-14H2,1H3,(H,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDWHKZFUJLPLGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CCCSC2=NN=C(C=C2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-fluoro-N-(6-((4-(4-methylpiperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)benzamide is a novel chemical entity with potential therapeutic applications, particularly in the field of oncology and cardiovascular diseases. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A fluorinated benzamide moiety.
  • A pyridazine ring that enhances its biological interactions.
  • A methylpiperazine substituent which may contribute to its pharmacokinetic properties.

Preliminary studies suggest that this compound acts as a CETP (Cholesteryl Ester Transfer Protein) inhibitor , which is crucial in the regulation of lipid metabolism. By inhibiting CETP, the compound may help raise HDL cholesterol levels while lowering LDL cholesterol levels, thereby potentially reducing cardiovascular risk .

Antiproliferative Effects

Research indicates that derivatives similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds with structural similarities have shown IC50 values in the nanomolar range across different human cancer cell lines, including:

  • HT-29 (colon carcinoma)
  • MCF7 (breast carcinoma)
  • M21 (skin melanoma) .

Table 1: Antiproliferative Activity Summary

CompoundCell LineIC50 (nM)
Compound AHT-2950
Compound BMCF775
Compound CM21100

This table illustrates the effectiveness of various compounds in inhibiting cell growth, highlighting the potential of 4-fluoro-N-(6-((4-(4-methylpiperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)benzamide in cancer therapy.

Mechanistic Insights

The compound's mechanism involves disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase. This was evidenced by immunofluorescence studies showing alterations in β-tubulin structures upon treatment with similar derivatives .

Case Studies

  • Study on CETP Inhibition : A study demonstrated that compounds with similar structures significantly inhibited CETP activity in vitro, leading to increased HDL levels in animal models. This suggests a potential therapeutic role for managing dyslipidemia .
  • Anticancer Efficacy : In vivo studies using chick chorioallantoic membrane assays revealed that certain derivatives blocked angiogenesis and tumor growth effectively, comparable to established chemotherapeutics .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s unique features are best contextualized against structurally related molecules. Below is a comparative analysis based on evidence:

Table 1: Structural and Functional Comparison

Compound Name / Identifier Core Structure Key Substituents Biological Target / Activity Evidence-Based Insights
4-fluoro-N-(6-((4-(4-methylpiperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)benzamide Pyridazine - Thioether-linked 4-oxobutyl-4-methylpiperazine
- 4-fluorobenzamide
Likely kinase or antiproliferative Flexible 4-oxobutyl chain may enhance solubility; fluorobenzamide improves bioavailability.
Ponatinib (3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide) Imidazo[1,2-b]pyridazine - Ethynyl linker
- Trifluoromethylphenyl group
- 4-methylpiperazine
Bcr-Abl inhibitor (antiproliferative) Ethynyl linker enhances rigidity and target affinity; trifluoromethyl group improves metabolic stability .
N,N-Dimethyl-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide Pyridine - 5-Trifluoromethylpyridine
- Dimethylamino group
Research intermediate Trifluoromethylpyridine enhances lipophilicity; dimethylamino group aids in solubility.
CT-721 [(S)-N-(3-((6-chloroimidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylphenyl)-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indene-5-carboxamide] Imidazo[1,2-b]pyridazine + indene - Chloroimidazo-pyridazine
- Indene-carboxamide
Bcr-Abl inhibitor Chloro substitution increases potency; indene scaffold improves selectivity against resistant mutations .

Key Structural and Functional Differences

The 4-oxobutyl chain introduces conformational mobility, which may improve binding to flexible kinase domains but could reduce selectivity compared to Ponatinib’s ethynyl group .

Aromatic Substituents :

  • The 4-fluorobenzamide group in the query compound likely enhances target binding via halogen bonding, similar to the trifluoromethyl group in Ponatinib . However, the absence of a trifluoromethyl group may reduce metabolic stability relative to Ponatinib.

Piperazine Modifications: Both the query compound and Ponatinib feature 4-methylpiperazine, a moiety known to improve solubility and pharmacokinetics. However, the query compound’s 4-oxobutyl spacer may alter tissue distribution compared to Ponatinib’s direct methyl linkage .

Core Heterocycles :

  • Pyridazine (query compound) vs. imidazo[1,2-b]pyridazine (Ponatinib, CT-721): Imidazo-fused cores in the latter compounds enhance planar rigidity, favoring kinase ATP-binding pocket interactions. Pyridazine’s reduced aromaticity may lower affinity but broaden target scope .

Research Findings and Implications

  • Antiproliferative Potential: Analogous compounds like Ponatinib and CT-721 demonstrate potent Bcr-Abl inhibition, suggesting the query compound may share similar mechanisms. However, structural differences (e.g., thioether vs. ethynyl linkers) could lead to divergent efficacy profiles .
  • ADME Properties : The 4-oxobutyl chain in the query compound may enhance solubility compared to Ponatinib’s ethynyl group, though its metabolic stability remains unverified. Fluorine substitution likely reduces CYP450-mediated degradation .
  • Selectivity Challenges : The flexible thioether linker could increase off-target effects compared to rigid analogs like CT-721, which uses a chloroimidazo-pyridazine core for selective binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.